Bicyclo[2.2.1]heptan-2-amine
Description
Significance of the Bicyclo[2.2.1]heptane Scaffold in Chemical Sciences
The bicyclo[2.2.1]heptane framework, a defining feature of Bicyclo[2.2.1]heptan-2-amine, is a key structural unit in a multitude of natural and synthetic compounds. fiveable.me Its inherent rigidity and distinct three-dimensional arrangement of substituents provide a predictable and stable foundation for molecular design. unife.it
The bicyclo[2.2.1]heptane scaffold is considered a "privileged structure" in organic and medicinal chemistry. unife.itrsc.org This designation stems from its recurring presence in numerous biologically active compounds, including natural products like camphor (B46023) and santalol, as well as synthetic drug candidates. rsc.org The rigid framework of the scaffold allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors. unife.it This structural characteristic can lead to enhanced binding affinity and specificity. The stability and defined stereochemistry of the bicyclo[2.2.1]heptane core make it an ideal template for the development of new therapeutic agents. ontosight.ai
The development of synthetic methods to access functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis. rsc.org In target-oriented synthesis , the goal is to create a specific, often complex, molecule, such as a natural product. The bicyclo[2.2.1]heptane scaffold serves as a key intermediate in the construction of such target molecules. bohrium.com
In diversity-oriented synthesis , the aim is to generate a wide array of structurally diverse molecules for high-throughput screening and drug discovery. The bicyclo[2.2.1]heptane framework is a versatile scaffold that can be readily functionalized to produce libraries of related compounds with varying substituents and stereochemistry. nih.govresearchgate.net This approach allows for the exploration of a broad chemical space in the search for new bioactive molecules. researchgate.net
Isomeric Considerations and Nomenclature in Research Contexts
This compound can exist as several stereoisomers due to the presence of chiral centers in its structure. The spatial arrangement of the amine group relative to the bicyclic ring system gives rise to endo and exo isomers. The endo conformation is generally more stable due to reduced steric strain. fiveable.me
The systematic naming of these isomers follows IUPAC nomenclature, which precisely defines the stereochemistry at each chiral center. For example, (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine specifies a particular enantiomer. nih.gov Trivial names, such as (+)-endo-2-aminonorbornane, are also used in the literature. nih.gov The specific stereoisomer used in a synthesis or biological study is critical, as different isomers can exhibit distinct chemical and biological properties.
Historical Development and Emerging Research Trends
The synthesis of bicyclo[2.2.1]heptane derivatives has a long history, with the Diels-Alder reaction being a cornerstone for constructing the bicyclic framework. ontosight.ai Historically, research focused on understanding the fundamental reactivity and stereochemistry of these systems.
Current research trends are increasingly focused on the application of this compound and its derivatives in medicinal chemistry. For instance, they are being investigated as scaffolds for the development of novel therapeutics, including antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis. nih.gov Additionally, derivatives of this compound are being explored as uncompetitive NMDA receptor antagonists for potential use in treating neurodegenerative disorders. researchgate.net The development of new synthetic methodologies, such as catalytic asymmetric syntheses, continues to be an active area of research to provide efficient access to enantiomerically pure bicyclo[2.2.1]heptane building blocks. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
| Record name | Bicyclo[2.2.1]heptan-2-amine | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-98-0, 7242-92-4, 31002-73-0 | |
| Record name | 2-Aminonorbornane | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptan-2-amine | |
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| Record name | exo-2-Bornanamine | |
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| Record name | endo-2-Aminonorbornane | |
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| Record name | 2-Norbornanamine | |
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| Record name | Bicyclo[2.2.1]heptan-2-amine | |
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| Record name | Bicyclo[2.2.1]heptan-2-amine | |
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| Record name | Exo-2-bornanamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Foundational Synthetic Routes
The synthesis of Bicyclo[2.2.1]heptan-2-amine is primarily achieved through two strategic approaches: the construction of the bicyclic framework via a Diels-Alder reaction followed by functional group manipulation, and the chemical reduction of a pre-existing bicyclic ketone.
Diels-Alder Reaction-Based Approaches
A cornerstone in the synthesis of the Bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction. This powerful reaction allows for the efficient construction of the core bicyclic structure from readily available starting materials.
The archetypal approach involves the reaction of cyclopentadiene, a readily available diene, with a suitable dienophile. For the ultimate introduction of an amine group, nitroalkenes are commonly employed as dienophiles. The reaction between cyclopentadiene and a nitroalkene leads to the formation of a nitrobicyclo[2.2.1]heptene adduct. The stereochemical outcome of this reaction, yielding either endo or exo isomers, is a critical aspect of this synthetic route. For instance, the reaction of cyclopentadiene with 2-nitropropene yields a mixture of 5-exo-methyl-5-endo-nitro-bicyclo[2.2.1]hept-2-ene and its endo-methyl-exo-nitro epimer rsc.org. Similarly, β-fluoro-β-nitrostyrenes react with cyclopentadiene to produce the corresponding cycloadducts in high yields beilstein-journals.org.
| Diene | Dienophile | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| Cyclopentadiene | 2-Nitropropene | Not specified | 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene (mixture of isomers) | Not specified |
| Cyclopentadiene | β-Fluoro-β-nitrostyrenes | o-Xylene, 110 °C | Monofluorinated nitrobicyclo[2.2.1]heptenes (mixture of isomers) | Up to 97% |
| Cyclopentadiene | (E)-3-Methyl-1-nitrobut-1-ene | High temperature, sealed vessel | 3-Isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene (mixture of isomers) | Not specified |
Following the construction of the bicyclic framework, the introduction of the amine functionality is required. When a nitroalkene is used as the dienophile, the nitro group serves as a precursor to the amine. The double bond in the resulting bicyclo[2.2.1]heptene can also be functionalized, for example, through hydroboration-oxidation to introduce a hydroxyl group, which can then be further manipulated. However, the most direct route to the target amine from the nitro-adduct is through the reduction of the nitro group.
The conversion of the nitro group in the bicyclo[2.2.1]heptane framework to an amine is a critical step. Catalytic hydrogenation is a widely used and effective method for this transformation. Various catalysts and conditions can be employed to achieve this reduction. For example, the catalytic hydrogenation of nitrobicyclo[2.2.1]heptane derivatives can be carried out using a chiral palladium catalyst to yield the corresponding amine . The choice of catalyst and reaction conditions can influence the stereochemical outcome of the final product.
| Substrate | Catalyst/Reagent | Reaction Conditions | Product |
|---|---|---|---|
| Nitrobicyclo[2.2.1]heptane derivative | Chiral Palladium Catalyst | Hydrogenation | (2R)-2-Aminobicyclo[2.2.1]heptane |
| (£)-3-Methyl-1-nitrobut-1-ene and cyclopentadiene Diels-Alder adduct | Catalytic Hydrogenation | Not specified | rac-3-exo-Isopropylbicyclo[2.2.1]heptan-2-endo-amine |
Reduction of Bicyclic Ketone Derivatives
An alternative strategy for the synthesis of this compound involves the reduction of the corresponding bicyclic ketone, Bicyclo[2.2.1]heptan-2-one (also known as norcamphor). This approach leverages the availability of the ketone and employs various reductive methods to introduce the amine functionality. A common two-step process involves the conversion of the ketone to its oxime, followed by reduction of the oxime to the primary amine. Direct reductive amination of the ketone is also a viable one-pot procedure.
Catalytic hydrogenation is a key technique for the reduction of bicyclic ketone derivatives to the desired amine. This can be applied to the oxime intermediate or in a direct reductive amination protocol. For the reduction of bicyclic ketoximes, such as camphor (B46023) oxime, the Schwenk-Papa reaction, which utilizes a nickel-aluminum alloy in a weak aqueous alkali, has been shown to be effective, yielding the corresponding amines in high yields researchgate.net. Another common method is the use of Raney Nickel as a catalyst for the hydrogenation of the oxime, which can provide the desired amine. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and conditions, with Raney-Ni often favoring the formation of the exo-amine semanticscholar.org.
| Substrate | Catalyst/Reagent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| d,l-Camphor oxime | Nickel-Aluminum alloy (Schwenk-Papa reaction) | Aqueous KOH | Corresponding cage monoamines | High |
| Boc-amino-oxime of a bicyclo[2.2.1]heptane derivative | Raney-Ni | Catalytic Hydrogenation | endo-amine and exo-amine mixture | 75% (endo), 17% (exo) |
| Bicyclo[2.2.1]heptan-2-one | Ammonia, Reducing Agent | Direct Reductive Amination | This compound | Not specified |
Metal Hydride Reductions (e.g., Lithium Aluminum Hydride)
Metal hydride reduction offers a direct route to this compound from its corresponding carbonyl precursor, bicyclo[2.2.1]heptan-2-one. A common strategy involves the conversion of the ketone to an oxime, followed by reduction with a powerful hydride-donating agent such as Lithium Aluminum Hydride (LiAlH₄).
The reduction of bicyclo[2.2.1]heptan-2-one oxime with LiAlH₄ in a solvent like tetrahydrofuran (THF) cleaves the N-O bond and reduces the C=N double bond to furnish the primary amine. However, this reaction can be complex; alongside the desired primary amines (both exo and endo isomers), the reduction of bicyclic ketoximes with LiAlH₄ can sometimes yield rearranged products, such as azabicyclo[3.2.1]octanes. The stereochemical outcome of the reduction—the ratio of the resulting exo to endo amine isomers—is influenced by the steric environment of the bicyclic system, which dictates the direction of hydride attack. In contrast, reduction of camphor-derived oximes with sodium in isopropanol has been shown to produce separable epimeric mixtures of endo and exo diamines semanticscholar.org. To a solution of a camphor-derived amide in anhydrous THF under argon, LiAlH₄ can be added dropwise, followed by stirring at 60 °C for 20 hours to yield the corresponding diamine nih.gov.
Amination of Bicyclic Halides and Precursors
Direct nucleophilic substitution of a halide at the C-2 position of the bicyclo[2.2.1]heptane skeleton by ammonia or an equivalent amine source is generally not a viable synthetic strategy. The rigid framework of the bicyclic system hinders the backside attack required for an Sₙ2 reaction, and the formation of a high-energy, non-planar bridgehead-like carbocation makes an Sₙ1 pathway unfavorable.
Consequently, amination is achieved through the chemical rearrangement of more accessible precursors, such as carboxylic acid derivatives. The Hofmann and Curtius rearrangements are particularly effective for this transformation, as they convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom, proceeding with complete retention of stereochemistry at the migrating carbon acs.orgnih.gov.
The Hofmann rearrangement utilizes a primary carboxamide, such as bicyclo[2.2.1]heptane-2-carboxamide, which is treated with a halogen (e.g., Br₂) and a strong base. A more modern, catalytic variant employs an iodine catalyst with a terminal oxidant. A study demonstrated the effective rearrangement of endo-Bicyclo[2.2.1]heptane-2-carboxamide using this catalytic method acs.org.
| Reactant | Catalyst/Reagents | Product | Yield | Stereochemistry | Reference |
| endo-Bicyclo[2.2.1]heptane-2-carboxamide | PhI (cat.), Oxone, MeOH/HFIP/H₂O | endo-Methyl N-Bicyclo[2.2.1]-2-heptyl-carbamate | 81% | Retention of endo configuration | acs.org |
The resulting carbamate is a direct precursor that can be readily hydrolyzed to the target this compound.
The Curtius rearrangement provides an alternative route, starting from a carboxylic acid which is first converted to an acyl azide (e.g., Bicyclo[2.2.1]heptane-2-carbonyl azide) nih.govscispace.comnih.govorganic-chemistry.org. Thermal or photochemical decomposition of the acyl azide generates an isocyanate intermediate, which can then be hydrolyzed to the primary amine scispace.comorganic-chemistry.org. This method is valued for its mild conditions and tolerance of various functional groups nih.gov.
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry at the C-2 position is crucial for applications in asymmetric synthesis. This is achieved using chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches for Stereochemical Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of this compound synthesis, a common strategy involves an asymmetric Diels-Alder reaction between cyclopentadiene and an acrylate or maleate dienophile bearing a chiral auxiliary.
For instance, an N-acryloyl derivative of a chiral auxiliary, such as Oppolzer's camphorsultam, can be used wiley-vch.de. The bulky, rigid structure of the auxiliary shields one face of the dienophile, forcing the cyclopentadiene to add to the less hindered face. This results in the formation of a bicyclo[2.2.1]heptene carboxylic acid derivative with high diastereoselectivity. Subsequent removal of the chiral auxiliary and conversion of the carboxylic acid function to an amine via the Hofmann or Curtius rearrangement yields an enantiomerically enriched this compound. The efficiency of this approach relies on the high stereoselectivity of the cycloaddition and the ability to cleave the auxiliary without racemization.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of chiral product.
Chiral Ligand Design for Transition-Metal Catalysis
Transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amines from prochiral precursors like enamides or imines. This approach relies on the design of effective chiral ligands that coordinate to the metal center (commonly rhodium or iridium) and create a chiral environment for the catalytic reaction acs.orgrsc.org.
For the synthesis of this compound, a hypothetical precursor such as N-acetyl-bicyclo[2.2.1]heptan-2-en-2-amine could be hydrogenated. Chiral bisphosphine ligands, such as those from the DuPhos, BPE, or BICP families, have demonstrated high enantioselectivity in the rhodium-catalyzed hydrogenation of various enamides wiley-vch.de. The ligand's structure, including its bite angle and the arrangement of chiral centers or axial chirality, is critical for achieving high levels of stereocontrol. Another area of research involves the development of novel chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene skeleton itself, which can be used in rhodium-catalyzed asymmetric transformations nih.gov.
Organocatalytic Formal Cycloaddition Strategies
Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For constructing the bicyclo[2.2.1]heptane core, organocatalytic formal [4+2] cycloaddition reactions provide an innovative and highly enantioselective route rsc.org.
In one reported strategy, a chiral tertiary amine catalyzes the reaction between an α′-ethoxycarbonyl cyclopentenone and a nitroolefin. The reaction proceeds through a stepwise Michael addition sequence under mild, metal-free conditions to afford highly functionalized bicyclo[2.2.1]heptane-1-carboxylates rsc.org. This method provides the bicyclic core with excellent yields and outstanding enantioselectivity.
| Catalyst | Reactants | Product | Yield | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |
| Chiral Tertiary Amine | α′-ethoxycarbonyl cyclopentenone + trans-β-nitrostyrene | Functionalized bicyclo[2.2.1]heptane-1-carboxylate | 82% | 2.3 : 1 | 88% | rsc.org |
The resulting bicyclic carboxylate is a versatile intermediate. The carboxylic acid group at the bridgehead can be readily converted to the target amine functionality at the C-2 position through a Curtius or Hofmann rearrangement, thus providing an enantioselective pathway to derivatives of this compound.
Asymmetric Hydrogenation utilizing Chiral Catalysts
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines, including this compound. This method typically involves the reduction of a prochiral precursor, such as an enamine or imine, using hydrogen gas in the presence of a transition metal catalyst coordinated to a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity.
Rhodium (Rh) and Ruthenium (Ru) complexes are commonly employed catalysts for these transformations. Chiral phosphine ligands, particularly bidentate phosphines with rigid backbones, have proven effective in creating a chiral environment around the metal center, thereby directing the hydrogenation to favor the formation of one enantiomer over the other. google.com For instance, Rh-complexes bearing electron-rich ligands like DuPhos and BPE are efficient for the asymmetric hydrogenation of enamides, which are precursors to chiral amines. google.com
The development of chiral bicyclo[2.2.1]heptadiene ligands for Rh-catalyzed asymmetric additions of organoboron reagents to imine derivatives also represents a significant advancement in synthesizing enantioenriched α-chiral amines. nih.gov The rigid, bicyclic structure of these ligands is fundamental to their ability to induce high levels of stereocontrol during the catalytic cycle. google.com
Table 1: Chiral Ligands in Asymmetric Hydrogenation for Amine Synthesis
| Ligand Family | Metal Catalyst | Precursor Type | Key Feature |
|---|---|---|---|
| DuPhos/BPE | Rhodium (Rh) | Enamides | Electron-rich phosphine ligands |
| Chiral Phosphines | Rhodium (Rh) | Imines | Conformationally rigid backbones google.com |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of traditional chemical reactions to construct complex molecules. This approach is particularly valuable for producing enantiopure compounds. In the context of this compound and its precursors, enzymes such as lipases and ketoreductases are utilized for key stereoselective transformations. nih.govscielo.br
A typical chemoenzymatic route may involve an initial chemical synthesis to create a racemic or prochiral intermediate, followed by an enzymatic resolution or reduction step to introduce chirality. For example, a practical process has been described for the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, which are versatile precursors. nih.gov This process integrates an enzymatic resolution step with several chemical transformations, starting from a mixture of (±)-endo- and exo-2-acetoxy-5-norbornene. nih.gov Lipases are employed to selectively process one enantiomer, allowing for the separation of highly enantioenriched intermediates. nih.gov
Biocatalysis is recognized as a powerful alternative to mainstream chemical synthesis for producing chiral molecules, offering processes that can be applied on an industrial scale. scielo.br
Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, a resolution step is necessary to isolate the desired enantiomer.
Enzymatic Kinetic Resolution Methods (e.g., Lipases)
Enzymatic kinetic resolution (EKR) is a widely used method that exploits the stereoselectivity of enzymes, most commonly lipases. Lipases can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction (such as acylation or hydrolysis) on one enantiomer at a much faster rate than the other. nih.gov
In the kinetic resolution of a racemic amine, a lipase (B570770) can be used to selectively acylate one enantiomer with an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by conventional methods like chromatography. Lipase B from Candida antarctica (CaLB), often immobilized as Novozym 435, is a highly effective and reliable biocatalyst for the kinetic resolution of chiral amines. nih.gov The choice of acylating agent and reaction solvent is crucial for optimizing both the conversion rate and the enantioselectivity (expressed as the enantiomeric ratio, E). scielo.brnih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of Amines
| Enzyme | Racemic Substrate | Reaction Type | Outcome |
|---|---|---|---|
| Lipase | Racemic Amine | Selective Acylation | Mixture of acylated enantiomer and unreacted enantiomer |
| Candida antarctica Lipase B (CaLB) | Racemic Amines | Acylation | High enantioselectivity for generating enantiopure amines nih.gov |
Chiral Chromatographic Separation Techniques (e.g., Supercritical Fluid Chromatography)
Chiral chromatography offers a direct method for separating the enantiomers of this compound. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for both analytical and preparative-scale chiral separations. wiley.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides benefits such as lower viscosity and higher diffusivity compared to liquid mobile phases, often leading to faster and more efficient separations. afmps.be
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. For primary amines, polysaccharide-based and crown ether-derived CSPs are particularly effective. wiley.comnih.gov Crown ether-based columns, such as Crownpak® CR-I (+), have demonstrated excellent performance in the chiral resolution of primary amine racemates. wiley.com The mobile phase in SFC is often modified with an alcohol (like methanol or 2-propanol) and an additive (acidic or basic) to optimize the separation. wiley.comafmps.be
Table 3: Comparison of Chiral Stationary Phases in SFC for Primary Amine Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Additive | Target Analyte | Reference |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak) | Basic (e.g., ammonium hydroxide) | Primary Amines | wiley.com |
| Crown ether-based (e.g., Crownpak® CR-I (+)) | Acidic (e.g., trifluoroacetic acid) | Primary Amines | wiley.com |
Advanced and Emerging Synthetic Transformations
Intramolecular Cyclization Reactions for Azabicyclic Systems
The rigid bicyclo[2.2.1]heptane core, also known as a norbornane (B1196662) skeleton, is constructed through cyclization reactions. Intramolecular cyclization strategies are particularly powerful for creating the requisite azabicyclic systems. These reactions involve forming one or more rings from a single precursor molecule that contains all the necessary atoms.
One such approach is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic system. Another advanced method involves Lewis acid-catalyzed intramolecular cyclizations. For example, an attempted intramolecular Hosomi–Sakurai cyclization unexpectedly produced bicyclo[2.2.1]heptane derivatives through a transannular double cyclization. rsc.org
Radical-mediated cyclizations also provide a pathway to the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net Furthermore, the Mitsunobu reaction can be adapted for intramolecular cyclization to form azabicyclic systems. In this context, an N-protected hydroxyproline derivative can undergo an unexpected intramolecular cyclization to yield a 2,5-diazabicyclo[2.2.1]heptan-3-one structure, showcasing the versatility of cyclization strategies in accessing complex bicyclic frameworks.
Multicomponent Reaction Approaches (e.g., Ugi Reactions)
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Ugi reaction, a prominent example of an MCR, has been utilized in the synthesis of complex molecules incorporating the bicyclo[2.2.1]heptane framework.
The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is particularly valuable for its ability to generate diverse molecular scaffolds in a convergent and atom-economical manner. escholarship.orgbeilstein-journals.org In the context of this compound, derivatives of this amine can be employed as the amine component in Ugi reactions to create peptidomimetic structures. For instance, the use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in an intramolecular Ugi reaction has been shown to yield polyfunctionalized azabicyclic peptidomimetics. rsc.org
The mechanism of the Ugi reaction involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide product. beilstein-journals.org The reaction's broad functional group tolerance and ability to create multiple bonds and stereocenters in a single step make it a powerful tool in synthetic chemistry. nih.gov
A variation of the classical Ugi reaction, termed an interrupted Ugi reaction, combines mechanistic elements of both the Ugi and Houben-Hoesch reactions. This approach can lead to the formation of an additional carbon-carbon bond and a new heterocyclic ring, further expanding the molecular diversity achievable from bicyclo[2.2.1]heptane-based starting materials. nih.gov
| Reactant Type | Example | Role in Ugi Reaction |
| Amine | This compound derivative | Provides the nitrogen atom for the amide backbone. |
| Carbonyl | Aldehyde or Ketone | Forms an imine with the amine component. |
| Carboxylic Acid | Various | Provides the acyl group in the final product. |
| Isocyanide | Various | Inserts a carbon atom and forms the C-terminal amide. |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. These strategies are crucial for the synthesis and derivatization of this compound, enabling the introduction of various functionalities and the creation of a diverse range of analogs.
Common derivatization strategies for this compound involve reactions targeting the primary amino group. For example, the amine can undergo acylation with acyl chlorides or anhydrides to form amides, or react with isocyanates to produce ureas. The synthesis of 1,3-disubstituted ureas from this compound has been reported, where the reaction conditions and the order of reagent addition can influence the yield of the desired unsymmetrical urea and minimize the formation of symmetrical urea byproducts. researchgate.net
The bicyclic core of this compound can also be modified. For instance, cycloaddition reactions can be employed to construct the bicyclo[2.2.1]heptane skeleton itself. acs.org Derivatization can also involve transformations of other functional groups present on the bicyclic ring, which may have been introduced during the initial synthesis.
Palladium-Catalyzed Aminoacyloxylation Reactions
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, offering high efficiency and selectivity. A notable application in the synthesis of bicyclo[2.2.1]heptane systems is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction constructs an oxygenated 2-azabicyclo[2.2.1]heptane framework, which serves as a precursor to derivatives of this compound. rsc.org
This process introduces both a nitrogen and an oxygen functionality across the double bond of a cyclopentene substrate in a regio- and stereoselective manner. The resulting products can be further functionalized, providing access to a library of bridged aza-bicyclic structures. rsc.org The versatility of this method allows for the use of a broad range of substrates, making it a valuable strategy for generating structural diversity. rsc.org
Staudinger Reaction in Azide Reduction Pathways
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. organicchemistrytutor.comorganic-chemistry.org This reaction is particularly useful in the synthesis of this compound and its derivatives, where an azide precursor is often a key intermediate. The reaction typically involves the treatment of an organic azide with a phosphine, such as triphenylphosphine or tributylphosphine, to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct. organicchemistrytutor.comwikipedia.org
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate which then loses dinitrogen gas to form the iminophosphorane. organic-chemistry.org The mild conditions of the Staudinger reaction make it compatible with a wide range of functional groups that might be sensitive to harsher reduction methods like catalytic hydrogenation or reduction with complex metal hydrides. organicchemistrytutor.com
In some cases, particularly with sterically hindered bicyclic systems, the standard Staudinger mechanism may be altered. For instance, with a congested bicyclic azide, the reaction with tributylphosphine may stall at the phosphoazide intermediate, with nitrogen gas evolution only occurring upon the addition of water. brookes.ac.uk
| Reagent | Role | Advantages |
| Organic Azide | Precursor to the amine | Readily prepared via nucleophilic substitution. |
| Phosphine (e.g., PPh₃, PBu₃) | Reducing agent | Reacts with the azide to form an iminophosphorane. |
| Water | Hydrolysis agent | Hydrolyzes the iminophosphorane to the amine. |
Process Intensification and Scalability in Laboratory and Industrial Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, scalability is crucial for its potential applications.
Optimization of Reaction Conditions for Large-Scale Preparation
Optimizing reaction conditions is paramount for the large-scale preparation of this compound. This involves a systematic study of various reaction parameters to maximize yield, minimize reaction time, and ensure safe operation. Key parameters that are often optimized include:
Temperature: Both increasing and decreasing the temperature can affect the yield and diastereomeric ratio of the product. Finding the optimal temperature is crucial for maximizing both. acs.org
Catalyst Loading: Reducing the amount of catalyst used without significantly impacting the yield is important for cost-effectiveness. Studies have shown that good catalytic performance can be maintained even at low catalyst loadings. acs.org
Solvent: The choice of solvent can have a significant impact on the reaction yield. Screening various solvents is necessary to identify the one that provides the highest yield. acs.org
Reagent Stoichiometry: Adjusting the ratio of reactants can improve the conversion of the limiting reagent and minimize the formation of byproducts.
A scalable approach for the synthesis of enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines has been reported, highlighting the importance of developing practical and relatively inexpensive strategies for large-scale production. researchgate.net
Addressing Stereochemical Drift and Byproduct Formation
Maintaining stereochemical integrity and minimizing byproduct formation are significant challenges in large-scale synthesis. Stereochemical drift, the loss of stereochemical purity during a reaction or workup, can be a major issue, particularly in multi-step syntheses involving chiral molecules.
In the synthesis of this compound derivatives, the formation of diastereomers is common. For example, in the Diels-Alder reaction used to construct the bicyclic framework, a mixture of C2-endo-C3-exo and C2-exo-C3-endo products can be formed, necessitating separation by chromatography. google.com On a large scale, chromatographic separations are often undesirable due to cost and solvent consumption. Therefore, developing highly stereoselective reactions is a key goal.
Byproduct formation can be influenced by reaction conditions and the reactivity of intermediates. For instance, in the synthesis of unsymmetrical ureas from this compound, the formation of symmetrical ureas as byproducts can occur if the unreacted starting amine reacts with the isocyanate intermediate. researchgate.net Careful control of the reaction protocol and conditions is necessary to maximize the yield of the desired product and minimize the formation of such byproducts. researchgate.net Hydrogenation of norbornane dicarbonitriles to produce norbornane dimethylene amines can also lead to the formation of high-boiling byproducts such as secondary and tertiary amines. google.com The use of additives like ammonia can help to inhibit the formation of these byproducts and improve selectivity. google.com
Chemical Reactivity and Transformations
Fundamental Reaction Pathways of the Amine Moiety
The amine group in bicyclo[2.2.1]heptan-2-amine is a key functional group that dictates much of its chemical behavior. It can act as a nucleophile and a base, participating in a wide array of reactions. evitachem.com
Nucleophilic Substitution Reactions of the Amino Group
The amino group of this compound readily undergoes nucleophilic substitution reactions. smolecule.com These reactions are fundamental to the synthesis of a variety of derivatives. For instance, it can react with alkyl halides, allowing for the introduction of various substituents. smolecule.com Acylation reactions with acyl chlorides to form amides are also common. smolecule.com
A notable example is the reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione. In this two-step nucleophilic substitution, the ethoxy group is displaced by the amine to form N,N'-diarylsquaramide derivatives. rsc.orgrsc.orgnih.gov This reactivity is crucial in the synthesis of compounds with potential pharmacological applications. rsc.orgrsc.orgnih.gov The reaction of 2-phenylthis compound with alkyl halides in the presence of triethylamine (B128534) is another example, leading to the formation of various substituted amines.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | 3,4-Diethoxycyclobut-3-ene-1,2-dione | Ethanol or Methanol | N,N'-Diarylsquaramide |
| 2-Phenylthis compound | Alkyl Halides | Ethanol, Triethylamine, 50°C | Substituted Amines |
| This compound | Acyl Chlorides | - | Amides |
Condensation Reactions with Carbonyl Compounds to Form Imines and Enamines
This compound, being a primary amine, reacts with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. lumenlearning.comchemistryscore.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistryscore.comwikipedia.org The formation of imines is a reversible, acid-catalyzed process. lumenlearning.com The reaction rate is typically optimal around a pH of 5. lumenlearning.com
These imine derivatives are valuable intermediates in organic synthesis. While the formation of enamines typically occurs with secondary amines, the initial adduct from the reaction of a primary amine with a carbonyl compound is a carbinolamine, which then dehydrates to the imine. lumenlearning.comchemistryscore.com
Table 2: Condensation Reaction of this compound
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, elimination of water |
Oxidation and Reduction Pathways of the Amine
The amine moiety of this compound can undergo both oxidation and reduction. Oxidation of this compound can yield bicyclo[2.2.1]heptan-2-one, also known as norcamphor. This transformation can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid. The mechanism involves a two-electron oxidation of the amine group to an imine intermediate, which is then hydrolyzed to the ketone.
Reduction reactions primarily target derivatives of the amine or other functional groups on the bicyclic backbone. For example, nitryl-containing intermediates can be reduced to the corresponding amines using systems like hydrogen gas with a palladium on carbon (Pd/C) catalyst. rsc.orgrsc.orgnih.gov
Table 3: Oxidation of this compound
| Reagent | Conditions | Product | Yield |
| KMnO₄ (aq) | Acidic, 60-80°C | Bicyclo[2.2.1]heptan-2-one | 78-85% |
| CrO₃ in H₂SO₄ | Room temperature, 24 hr | Bicyclo[2.2.1]heptan-2-one | 65-72% |
Transformations of the Bicyclic Skeleton
The rigid bicyclo[2.2.1]heptane skeleton can also undergo significant transformations, including rearrangements and ring modifications.
Rearrangement Reactions and Mechanistic Considerations
The bicyclo[2.2.1]heptane system is well-known for undergoing Wagner-Meerwein rearrangements, which are a class of carbocation 1,2-rearrangements. wikipedia.orglibretexts.org These shifts involve the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon, driven by the formation of a more stable carbocation. wikipedia.org Such rearrangements are common in terpene chemistry, for example, in the conversion of isoborneol (B83184) to camphene. wikipedia.org In the context of this compound, a Tiffeneau-Demyanov rearrangement can occur, converting the amine to bicyclo[2.2.1]heptan-2-ol. quizgecko.com
Mechanistic studies, sometimes employing techniques like deuterium (B1214612) labeling, have helped to elucidate the complex pathways of these rearrangements, confirming concerted Wagner-Meerwein shifts and other competing mechanisms. core.ac.uk A sequence of these rearrangements is also possible, as seen in the biosynthesis of lanosterol. stackexchange.com
Cyclization Reactions and Ring Modification Strategies
The bicyclo[2.2.1]heptane framework can be involved in various cyclization reactions to form more complex polycyclic structures. For instance, derivatives of this compound can be used in intramolecular cyclization reactions to synthesize 2-azabicyclo[m.n.0]alkane ring systems. researchgate.net The reaction of N¹-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}benzene-1,2-diamine with 2-(ethoxymethylene)malononitrile leads to a camphor-derived benzo[d]imidazole through an initial enamine formation followed by a 5-exo-trig cyclization and subsequent elimination. mdpi.com
Furthermore, radical reactions of azanorbornane systems derived from bicyclo[2.2.1]heptane can lead to ring expansion, forming 2,8-diazabicyclo[3.2.1]oct-2-ene systems through the rearrangement of aminyl radicals. unirioja.es These strategies for ring modification highlight the versatility of the bicyclo[2.2.1]heptane skeleton in the synthesis of diverse heterocyclic compounds.
Derivatization for Enhanced Functionality
The primary amine group of this compound is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of complex derivatives with tailored properties.
The nucleophilic nature of the amine allows for straightforward N-substitution reactions, including acylation and alkylation. These reactions are fundamental to creating a diverse range of derivatives.
Urea Synthesis: Unsymmetrical ureas can be synthesized by reacting this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an intermediate, which is then reacted with a second, different amine. neicon.ru This method has been used to produce a series of 1,3-disubstituted ureas with high yields. neicon.ru Alternatively, the corresponding isocyanate, generated from bicyclo[2.2.1]heptane-2-carboxylic acid via a Curtius rearrangement, can be reacted with various amines. neicon.ru
Alkylation and Acylation: The amine readily reacts with alkyl halides and acyl chlorides. For example, reaction with methyl iodide yields the N-methyl derivative, while reaction with acetyl chloride produces the N-acetyl compound. More complex substitutions are also common, such as the reaction with pyrazin-2-ylmethyl chloride to form N-methyl-N-(pyrazin-2-ylmethyl)this compound. Similarly, reaction with 2-(chloromethyl)pyridine (B1213738) can yield N-(pyridin-2-ylmethyl)this compound derivatives.
The table below summarizes representative N-substitution reactions.
| Reagent | Product Type | Application/Significance |
| 1,1'-Carbonyldiimidazole, then another amine | 1,3-Disubstituted Urea | Synthesis of potent inhibitors of soluble epoxide hydrolase. neicon.ru |
| Acetyl chloride | N-Acetyl derivative | Creation of bioactive probe molecules. |
| Methyl iodide | N-Methyl derivative | Synthesis of neuromodulator analogs. |
| Pyrazin-2-ylmethyl chloride | N-Pyrazinylmethyl derivative | Synthesis of advanced amine derivatives. |
| 2-Fluoronitrobenzene | N-Aryl derivative | Intermediate for heterocyclic synthesis. mdpi.com |
The this compound scaffold can be functionalized by incorporating various heterocyclic rings, which are often key pharmacophores in medicinal chemistry.
Triazole Derivatives: 1,2,3-triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). organic-chemistry.org A synthetic route to a triazole derivative of this compound would typically involve converting the amine to an azide, followed by reaction with a terminal alkyne in the presence of a copper(I) catalyst. pwr.edu.placs.org Patent literature also describes the conversion of bicyclo[2.2.1]heptane-2-carboxylic acid into the corresponding amine via a Curtius reaction, which is then used to synthesize pyrazole (B372694) derivatives. google.com
Benzimidazole (B57391) Derivatives: The synthesis of benzimidazole derivatives has been demonstrated starting from a camphor-derived diamine closely related to the title compound. The process involves an initial nucleophilic aromatic substitution with 2-fluoronitrobenzene, followed by reduction of the nitro group to an aniline, and subsequent cyclization to form the benzimidazole ring system. mdpi.com
In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the amine group to prevent undesired side reactions.
The choice of protecting group is crucial and depends on the reaction conditions of subsequent steps. Common amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are widely used. A key consideration is the ability to selectively remove the protecting group without affecting other functionalities in the molecule.
An example of a synthetic sequence where protection is implicitly managed is the synthesis of a benzimidazole derivative. mdpi.com Here, the synthesis proceeds via an N-arylated nitroaniline intermediate. The nitro group essentially acts as a precursor to a second amine, which is only revealed in a later hydrogenation step. This strategic sequencing avoids the need for a formal protecting group on the initial bicyclic amine while enabling the desired transformations. mdpi.com In other complex syntheses, such as those for nucleotide analogues, N-protection strategies are explicitly employed to improve solubility and direct reactions at specific sites. nih.gov
Stereochemical Aspects and Chiral Control
Exo/Endo Stereoisomerism and Conformational Analysis
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is characterized by its bridged structure, which leads to the existence of exo and endo stereoisomers. In bicyclo[2.2.1]heptan-2-amine, the amino group can be oriented either on the same side as the one-carbon bridge (endo) or on the opposite side (exo). This diastereomeric relationship is a cornerstone of its chemistry.
The exo isomer is generally more sterically accessible, which can influence its reactivity in chemical transformations. vulcanchem.com The relative stability of these isomers can be subtle. For instance, low-temperature 13C NMR studies of 2-methyl-2-azabicyclo[2.2.1]heptane have shown the endo isomer to be slightly more stable than the exo isomer by about 0.3 kcal mol-1. semanticscholar.org
Conformational analysis of this compound and its derivatives is crucial for understanding their behavior. The rigid bicyclic core significantly restricts rotational freedom, leading to well-defined molecular shapes. vulcanchem.comvulcanchem.com This rigidity is a key factor in its use as a chiral auxiliary and in the design of molecules with specific three-dimensional orientations for biological applications. vulcanchem.com Quantum chemical simulations are often employed to study the structure of flexible derivatives in the gas or liquid phase, especially when stable rotamers cannot be isolated. mdpi.com
Distinguishing between exo and endo isomers is readily achieved using NMR spectroscopy. Specifically, the coupling constants in 1H NMR spectra can provide definitive evidence; for example, a coupling constant (J) of 7.2 Hz is characteristic of exo protons. Furthermore, the characteristic splitting pattern observed in 1D-1H-NMR, where bridgehead protons couple exclusively with exo-protons due to a 90° dihedral angle with endo-protons, allows for the identification of the endo-2-sulfonyl-exo-3-amino isomers. uvic.ca
Control and Determination of Enantiomeric Purity and Diastereoselectivity
Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis and application of chiral compounds like this compound. Various strategies are employed to control and determine the stereochemical outcome of reactions involving this molecule.
Diastereoselectivity is often dictated by the inherent structure of the bicyclo[2.2.1]heptane core. The rigid framework can direct incoming reagents to a specific face of the molecule. For example, the 7-azabicyclo[2.2.1]heptane core is known to direct reagents to its exo face, leading to the selective formation of the endo-2-sulfonyl-exo-3-amino isomer in certain reactions. uvic.ca The Diels-Alder reaction, a common method for constructing the bicyclo[2.2.1]heptane skeleton, typically exhibits a preference for the endo product, which directs substituents to the bridgehead positions and allows for precise stereochemical control. smolecule.com However, reaction conditions can be tuned to favor a particular isomer. For instance, in the Diels-Alder reaction of (£)-3-methyl-1-nitrobut-1-ene and cyclopentadiene, while a 2:1 mixture of C2-endo-C3-exo (major) and C2-exo-C3-endo (minor) racemic products is typically formed, the use of hexafluoroisopropanol as a solvent at 40°C can significantly improve the endo selectivity to a ratio greater than 21:1. google.com
The determination of enantiomeric purity often involves the formation of diastereomers by reacting the amine with a chiral derivatizing agent. thieme-connect.de These diastereomers can then be separated and quantified using chromatographic techniques like HPLC. thieme-connect.de Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. For instance, columns such as CHIRALPAK AD-H and CHIRALPAK OJ-H can be used with mobile phases like hexane-isopropanol mixtures to achieve baseline resolution of the enantiomers of this compound derivatives. The enantiomeric excess can also be determined by chiral gas chromatography. acs.org
For the definitive assignment of absolute configuration, several methods are available. Mosher's amide analysis, Vibrational Circular Dichroism (VCD) spectroscopy, and X-ray crystallography are powerful techniques for determining the absolute stereochemistry of chiral this compound derivatives. acs.org
Influence of Bicyclic Rigidity on Molecular Conformation and Reactivity
The rigid bicyclic framework of this compound is a defining feature that profoundly influences its molecular conformation and chemical reactivity. vulcanchem.com This rigidity locks the molecule into a specific three-dimensional shape, which is highly advantageous in fields like drug design and asymmetric synthesis. vulcanchem.comvulcanchem.com
The constrained nature of the bicyclo[2.2.1]heptane system results in significant ring strain compared to more flexible cyclic or acyclic systems. This inherent strain can be a driving force in certain reactions. For example, palladium-catalyzed reactions involving bicyclo[2.2.1]heptane derivatives often yield five-membered cyclic products, a direct consequence of the relief of ring strain. In contrast, less strained systems like bicyclo[2.2.2]octane derivatives tend to form six-membered rings under similar conditions.
The rigid conformation also plays a crucial role in stereoelectronic effects. The fixed orientation of orbitals can enhance or diminish their interaction, thereby affecting reactivity. For instance, the conformational preferences of aryl sulfones attached to the bicyclic system can be explained by the interaction of the p orbital at C2 with the lowest-lying σ* orbital of the S–C1 bond. uvic.ca
Furthermore, the rigid scaffold allows for the precise positioning of functional groups in space. This is particularly important in the design of chiral ligands and catalysts, where the spatial arrangement of binding sites is critical for achieving high levels of stereocontrol. The rigidity ensures that the desired conformation for effective catalysis is maintained.
Nitrogen Inversion Barriers in Azabicyclic Systems and their Implications
Nitrogen inversion is a process where a pyramidal nitrogen atom and its three substituents rapidly invert through a planar transition state. In most acyclic amines, this inversion is very fast at room temperature. However, in azabicyclic systems like this compound and its derivatives, the barrier to nitrogen inversion can be significantly higher.
This "bicyclic effect" of unusually high nitrogen inversion-rotation (NIR) barriers in 7-azabicyclo[2.2.1]heptanes has been a subject of considerable study. nih.govresearchgate.net The height of these barriers is largely determined by the energy of the sigma-orbitals of the C(α)-C(β) bonds and the nitrogen lone pair. nih.govresearchgate.net The geometry of the C(α)-N-C(α) tripyramid fragment is a key factor in determining the NIR barrier. nih.gov
For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) has been determined to be 7.2 kcal mol-1. semanticscholar.org This is lower than in some model acyclic amines, despite a smaller internal CNC bond angle than the ideal tetrahedral angle. semanticscholar.orgresearchgate.net This suggests that torsional (eclipsing) strain, in addition to angle strain, plays a significant role in determining the inversion barriers. semanticscholar.orgresearchgate.net
The implications of high nitrogen inversion barriers are significant. When the inversion is slow on the NMR timescale, it can lead to the observation of distinct signals for different invertomers, providing valuable information about the conformational dynamics of the molecule. researchgate.net In the context of stereochemistry, a high barrier to inversion can render the nitrogen atom a stable stereocenter, leading to the possibility of atropisomerism if the substituents on the nitrogen are different. This has important consequences for the design of chiral catalysts and ligands where the stereochemistry at the nitrogen is crucial for asymmetric induction.
Stereocontrol Strategies in Organic Reactions
The unique stereochemical features of this compound and its derivatives make them valuable tools for achieving stereocontrol in a variety of organic reactions. Their rigid framework and well-defined stereoisomers allow them to be used as chiral auxiliaries, ligands for asymmetric catalysis, and chiral building blocks in the synthesis of complex molecules.
One common strategy is to use this compound as a chiral auxiliary . vulcanchem.com The amine can be temporarily attached to a prochiral substrate, and its rigid bicyclic structure then directs the attack of a reagent to one of the two faces of the substrate, leading to the formation of a single diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Asymmetric catalysis is another area where these compounds have found application. Chiral ligands derived from this compound can be coordinated to a metal center to create a chiral catalyst. For example, camphor-derived diamines have been used to create thiourea (B124793) organocatalysts. mdpi.com These catalysts can then be used to promote a wide range of enantioselective transformations, such as the addition of diethylzinc (B1219324) to aldehydes. scirp.org
The use of this compound derivatives as chiral building blocks is also a powerful strategy. pwr.edu.pl Their inherent chirality and rigid conformation can be incorporated into the final target molecule, providing a high degree of stereochemical control. For instance, they have been used in the synthesis of epibatidine (B1211577) analogues and other biologically active compounds. researchgate.net
The Diels-Alder reaction is a key method for constructing the bicyclo[2.2.1]heptane skeleton with a high degree of stereocontrol. smolecule.com By choosing the appropriate diene and dienophile, it is possible to synthesize highly functionalized bicyclo[2.2.1]heptane derivatives with specific stereochemistry. researchgate.net Organocatalysis has also been employed to achieve asymmetric formal [4+2] cycloaddition reactions to produce bicyclo[2.2.1]heptane-1-carboxylates with good diastereoselectivity and enantioselectivity. rsc.org
Theoretical and Computational Investigations
Molecular Modeling and Dynamics Simulations
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. This technique has been instrumental in understanding the therapeutic potential of derivatives of Bicyclo[2.2.1]heptan-2-amine.
A notable application is in the development of selective antagonists for the CXC chemokine receptor 2 (CXCR2), a target for anti-cancer metastasis therapy. rsc.org In a study of N,N′-diarylsquaramide derivatives, a compound incorporating the bicyclo[2.2.1]heptane moiety (compound 2e) was identified as a potent and selective CXCR2 antagonist. rsc.org Computational docking studies were performed to elucidate the structural basis for its activity. rsc.org Due to the lack of a crystal structure for CXCR2, a homology model based on the highly similar CXCR1 receptor was used. rsc.org
The docking results for the enantiomers of compound 2e revealed that the (S)-configuration exhibited a more favorable binding mode compared to the (R)-configuration, with LibDockScores of 73.34 and 52.10, respectively. rsc.org The superior binding of the (S)-enantiomer was attributed to a more extensive hydrogen bond network. vulcanchem.comrsc.org Specifically, both ketone oxygens of the squaramide core in (S)-2e formed hydrogen bonds with Arg80, and the amino groups formed additional hydrogen bonds with Tyr314 and Gly244. rsc.org In contrast, only one ketone oxygen of the (R)-enantiomer engaged in a hydrogen bond with Arg80. rsc.org For both enantiomers, the bicyclo[2.2.1]heptane group was inserted into a hydrophobic pocket lined by Ser81, Ala249, and Val252. rsc.org These findings provided a structural rationale for the observed biological activity and guided further drug development efforts. rsc.org
Table 2: Docking Scores for Enantiomers of a this compound Derivative
| Enantiomer | LibDockScore |
| (S)-2e | 73.34 |
| (R)-2e | 52.10 |
| Data from a study on CXCR2 antagonists. rsc.org |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations are crucial for understanding its conformational landscape and the stability of its various isomers. The simulations integrate Newton's equations of motion, using a force field to define the potential energy and forces within the system, thereby generating a trajectory of atomic positions and velocities. nih.govyoutube.com
The bicyclo[2.2.1]heptane core is a rigid scaffold that significantly restricts the molecule's conformational freedom compared to more flexible acyclic or monocyclic amines. This rigidity, a result of the fused boat-conformation rings and bridgehead methylene (B1212753) group, prevents large-scale structural changes like the chair-flipping seen in simple cyclohexanes. However, localized flexibility, particularly concerning the amine substituent, remains a key area of study.
MD simulations allow for thorough conformational sampling, exploring the potential energy surface to identify stable and transient conformations. chalmers.se For this compound, this is particularly important for comparing the relative stabilities of its exo and endo stereoisomers. Computational studies and dynamic NMR data have shown that the exo isomer, where the amine group is oriented away from the bicyclic system's congested region, is generally more stable. This stability is attributed to reduced steric hindrance (1,3-diaxial-like interactions) between the amine group and the bridgehead hydrogen atoms. In contrast, the endo isomer experiences greater steric strain, leading to a higher energy state.
Accelerated MD (aMD) simulations can be employed to enhance conformational sampling by modifying the potential energy surface, which helps to overcome energy barriers more quickly and explore a wider range of conformations than conventional MD. nih.gov This is useful for studying subtle dynamics, such as the rotation around the C2–N bond, which has a higher rotational energy barrier in the endo isomer (ΔG‡ = 14.4 kcal/mol) compared to the exo isomer (ΔG‡ = 6.0–7.9 kcal/mol), as revealed by dynamic NMR studies on analogous compounds.
| Isomer | Gibbs Free Energy of Activation (ΔG‡) for C2–N Bond Rotation | Reference |
|---|---|---|
| Endo | 14.4 kcal/mol | |
| Exo | 6.0–7.9 kcal/mol |
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including reaction pathways and the structures and energies of transition states. For reactions involving this compound, these analyses are often performed using quantum-chemical methods.
For example, the mechanism of the intramolecular heterocyclization of N-substituted endo-5-aminomethyl-exo-2,3-epoxybicyclo[2.2.1]heptanes has been studied at the BHandHLYP/6-31G(d) level of theory. researchgate.net Similarly, the features of the reaction mechanism between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and 2-[(2-allylphenoxy)methyl]oxirane were investigated using calculations at the PCM/B3LYP/6-3aG(d) level of theory. researchgate.net These studies help to understand the regiochemistry of epoxide ring-opening and predict the most likely products by calculating the activation barriers and Gibbs free energies for competing reaction pathways. researchgate.net
Transition state analysis provides a picture of the highest energy point along a reaction coordinate, offering critical information about the reaction's feasibility and kinetics. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing a detailed, step-by-step view of bond-making and bond-breaking processes.
Force Field Development and Application for this compound Systems
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field (FF) used. youtube.com A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). youtube.com
Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM are widely used for biomolecular simulations. nih.gov However, applying them to strained bicyclic systems like this compound may require careful validation or re-parameterization. The inherent ring strain and unique geometry of the norbornane (B1196662) framework, with bond angles deviating significantly from ideal tetrahedral values, can pose a challenge for general-purpose force fields.
The development of a force field for such a system involves parameterizing it against high-level quantum mechanical calculations or experimental data to accurately reproduce the molecule's structural properties, vibrational frequencies, and energy profiles. Parameters for bond lengths, angles, and especially dihedral (torsion) terms, which govern conformational preferences, are fine-tuned. Once developed, these specialized force fields can be applied in MD simulations to study larger systems or longer timescales, such as the interaction of a this compound-containing ligand with a protein receptor.
Ab Initio and Semi-Empirical Calculation Methods
Beyond force-field-based methods, ab initio and semi-empirical quantum mechanical methods are fundamental tools for investigating the electronic structure and properties of this compound.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), solve the Schrödinger equation from first principles without extensive empirical parameterization. DFT methods, with functionals like B3LYP, are particularly popular for their balance of accuracy and computational cost. These methods are used to:
Optimize molecular geometry to find the most stable structures. researchgate.net
Calculate electronic properties like electron density distribution, molecular orbitals (HOMO/LUMO), and dipole moments.
Determine reaction energies and barriers for mechanistic studies. researchgate.net
Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for structural validation. researchgate.net
Semi-empirical methods , such as AM1 and PM3, simplify the quantum mechanical calculations by using parameters derived from experimental data. While less accurate than ab initio methods, they are computationally much faster, allowing for the study of larger molecules or a greater number of compounds. For instance, PM3 calculations have been used to study the electron density distribution in related N-2-(4-nitrophenyl)-2-hydroxyethylamines, correctly predicting that the nitrogen atom possesses a greater proton affinity than the oxygen atom. researchgate.net
| Method Type | Specific Method | Application | Reference |
|---|---|---|---|
| Ab Initio (DFT) | BHandHLYP/6-31G(d) | Studying intramolecular heterocyclization reaction mechanisms. | researchgate.net |
| Ab Initio (DFT) | PCM/B3LYP/6-3aG(d) | Investigating reaction mechanisms of amine with oxirane. | researchgate.net |
| Semi-Empirical | PM3 | Studying electron density distribution and proton affinity. | researchgate.net |
Applications in Advanced Chemical Research
Scaffold in Organic Synthesis
The inherent structural rigidity of bicyclo[2.2.1]heptan-2-amine makes it an exceptional starting material for the construction of intricate molecular architectures. Its utility spans from the synthesis of natural product analogues to the creation of novel material precursors and peptidomimetics, offering a reliable scaffold for introducing conformational constraints.
This compound serves as a pivotal building block in the synthesis of a variety of complex organic molecules, including analogues of natural products with significant biological activity. Its rigid structure is particularly useful for creating derivatives with specific spatial arrangements of functional groups, which is crucial for their interaction with biological targets.
One notable application is in the synthesis of epibatidine (B1211577) analogues . Epibatidine, a natural alkaloid found in the skin of an Ecuadorian poison frog, is a potent analgesic. However, its high toxicity limits its therapeutic use. Researchers have synthesized numerous analogues using the 2-azabicyclo[2.2.1]heptane framework, a close structural relative of this compound, to explore derivatives with a better therapeutic window. le.ac.uknih.govnih.gov These syntheses often involve multi-step sequences, including Diels-Alder reactions to construct the bicyclic core. le.ac.uk For instance, a convenient, high-yield synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene has been developed as a key intermediate for preparing various epibatidine analogues with substitutions on the pyridine (B92270) ring. nih.gov
The bicyclo[2.2.1]heptane skeleton is also integral to the development of novel therapeutic agents. For example, derivatives of this compound have been synthesized as potent antagonists for the prostaglandin (B15479496) D2 (PGD2) receptor and the chemokine receptor CXCR2, which are implicated in allergic diseases and cancer metastasis, respectively. The rigid scaffold helps in positioning the pharmacophoric groups correctly for optimal receptor binding.
Furthermore, the bicyclo[2.2.1]heptane framework is a key feature in certain prostanoid analogues. nih.gov The synthesis of these complex molecules often involves the strategic introduction of the bicyclo[2.2.1]heptane ring system to mimic the natural conformation of prostaglandins, leading to compounds with specific biological activities on human platelets. nih.gov
The unique structural characteristics of this compound and its derivatives make them attractive precursors for the development of novel materials with enhanced properties. The rigid and compact nature of the bicyclic scaffold can impart desirable characteristics such as thermal stability and mechanical strength to polymers and other materials.
Derivatives of this compound, such as bicyclo[2.2.1]heptane-2,6-diyldimethanamine, which possesses dual aminomethyl groups, are utilized in polymer chemistry . vulcanchem.com The incorporation of this rigid bicyclic diamine into polymer chains can lead to materials with higher glass transition temperatures and improved dimensional stability compared to polymers synthesized from more flexible linear or monocyclic diamines. While specific data on all polymers is not extensively detailed in the provided context, the inherent properties of the bicyclic structure suggest such enhancements.
The application of this compound extends to the synthesis of advanced materials where its structural features can be exploited. For example, its use as a building block allows for the creation of precursors for materials where a high degree of order and rigidity at the molecular level is required.
The conformationally restricted nature of the bicyclo[2.2.1]heptane scaffold has been extensively utilized in the synthesis of constrained nucleosides and peptidomimetics, which are crucial tools in medicinal chemistry and chemical biology.
Constrained Nucleosides: this compound and its derivatives serve as sugar mimics in the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose ring of natural nucleosides is replaced by the rigid bicyclic system, exhibit a fixed conformation. This conformational lock-in can lead to enhanced binding affinity and selectivity for specific enzymes or receptors, as well as increased metabolic stability.
Several studies have reported the efficient synthesis of ether-protected bicyclo[2.2.1]heptane amines as key intermediates for building the heterocyclic bases of pyrimidine (B1678525) and purine (B94841) constrained nucleosides. bch.roresearchgate.net These synthetic routes often involve multiple steps, starting from optically active keto-alcohol norbornane (B1196662) compounds. bch.roresearchgate.net The resulting constrained nucleosides have been tested for their anticancer and antiviral activities. bch.romdpi.comnih.govresearchgate.net For example, certain adenine (B156593) and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton have shown promising anticancer activity. nih.gov Similarly, some of these analogues have demonstrated antiviral activity against influenza viruses and coxsackievirus B4. bch.romdpi.com
| Nucleoside Analogue Type | Biological Activity | Reference |
| Pyrimidine and Purine Analogues | Anticancer, Antiviral (Influenza, Coxsackievirus B4) | bch.romdpi.com |
| Adenine and 6-substituted Adenine Analogues | Anticancer | nih.gov |
| 1'-Homocarbanucleosides | Antiviral (Herpes Simplex Type-1) | mdpi.com |
Peptidomimetics: The bicyclo[2.2.1]heptane scaffold is also a valuable template for designing peptidomimetics, which are compounds that mimic the structure and function of peptides. The rigid framework can be used to induce specific secondary structures, such as β-turns and γ-turns.
For instance, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized as a novel γ-turn mimic. eurekaselect.com Structural analysis confirmed that the bicyclic structure enforces a turn conformation, which is a common motif in bioactive peptides. Furthermore, azanorbornyl peptidomimetics have been synthesized through intramolecular Ugi reactions with 7-azabicyclo[2.2.1]heptane derivatives, leading to polyfunctionalized bicyclic structures that can serve as scaffolds for further chemical elaboration. researchgate.net These peptidomimetics are designed to have improved properties such as enhanced stability towards enzymatic degradation and better bioavailability compared to their natural peptide counterparts. uni-regensburg.de
The importance of the bicyclo[2.2.1]heptane framework in medicinal chemistry has driven the development of various synthetic methodologies to access this scaffold and its derivatives in an efficient and stereoselective manner. These methods are crucial for building libraries of structurally diverse compounds for drug discovery. whiterose.ac.uk
Several synthetic routes to this compound have been established. A widely used industrial method is the catalytic hydrogenation of bicyclo[2.2.1]heptan-2-one (norcamphor) over a palladium on carbon (Pd/C) catalyst. Another common approach involves the hydroboration of norbornene followed by amination.
Researchers have also focused on developing methods for the asymmetric synthesis of bicyclo[2.2.1]heptane derivatives to obtain enantiomerically pure compounds, which is often critical for their biological activity. For example, an organocatalytic formal [4+2] cycloaddition reaction has been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org
Furthermore, methodologies for the functionalization of the bicyclo[2.2.1]heptane scaffold have been explored. A silver-free palladium-catalyzed C(sp³)–H arylation of saturated bicyclic amine scaffolds has been reported, providing a direct way to introduce aryl groups into the bicyclic system. acs.org This method is applicable to a range of aryl iodides and bromides and has been used to functionalize medicinally relevant scaffolds. acs.org The development of such synthetic tools allows for the creation of diverse libraries of bicyclic compounds for screening and the identification of new bioactive molecules. whiterose.ac.uk
Role in Catalysis
The structural features of this compound also lend themselves to applications in catalysis, particularly in the design of ligands for metal-catalyzed reactions.
This compound and its derivatives can act as ligands in coordination chemistry, forming stable complexes with various transition metals. The rigid bicyclic framework can influence the geometry and electronic properties of the resulting metal complexes, which in turn can affect their catalytic activity and selectivity.
For example, derivatives of this compound have been used to synthesize chiral ligands for transition-metal catalysis. rsc.org The well-defined stereochemistry of the bicyclic scaffold can be transferred to the catalytic site, enabling enantioselective transformations.
A notable example of the catalytic application of a metal complex involving a related scaffold is the use of an aminotriphenolate Al(III) complex in combination with a bromide salt to catalyze the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols and -amines. acs.orgacs.org In this system, the Al(III) complex acts as a bifunctional catalyst, with the metal ion serving as a Lewis acid and the phenolate (B1203915) donors facilitating a proton-relay mechanism. acs.orgacs.org This catalytic protocol has been shown to be efficient for the formation of a diverse range of functionally and substitutionally varied 2-oxa/aza-bicyclo[2.2.1]heptanes, which are themselves valuable scaffolds for medicinal chemistry. acs.orgacs.org
Chiral Auxiliary Applications in Asymmetric Synthesis
In the field of asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The inherent chirality of the auxiliary guides the formation of a specific stereoisomer, after which it is typically removed and can be recovered for reuse. wikipedia.orgnumberanalytics.com this compound and its derivatives serve as effective chiral auxiliaries due to their rigid conformational structure, which creates a predictable steric environment. rrscientific.comrrscientific.com
This rigidity is a key advantage, as it minimizes conformational flexibility and leads to higher levels of stereocontrol. The auxiliary is attached to a prochiral substrate, and its bulky bicyclic framework sterically hinders one face of the molecule. This directs the approach of a reagent to the less hindered face, resulting in a highly stereoselective transformation. This strategy has been successfully applied in various reactions, including asymmetric alkylations and Diels-Alder reactions, which are fundamental processes in the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products. wikipedia.orgnumberanalytics.comsigmaaldrich.com
Organocatalytic System Development
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and the development of new and efficient organocatalysts is a major focus of contemporary chemical research. youtube.com this compound has proven to be a privileged scaffold for the design of novel organocatalysts. Its rigid, chiral framework is an excellent starting point for creating catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. rsc.org
Researchers have developed a range of organocatalysts by attaching functional moieties, such as thioureas and squaramides, to the 2-aminonorbornane core. pwr.edu.plmdpi.com These bifunctional catalysts can activate substrates through hydrogen bonding while the chiral backbone controls the stereochemical outcome of the reaction. For example, thiourea-based organocatalysts derived from this compound have been successfully employed in asymmetric Michael additions, Friedel-Crafts alkylations, and other carbon-carbon bond-forming reactions. mdpi.com The modular nature of these systems allows for fine-tuning of the catalyst's properties to optimize performance for specific applications. uni-giessen.denih.gov
Organometallic Chemistry Applications
In organometallic chemistry, this compound and its derivatives function as valuable ligands for metal catalysts. The amine group provides a coordination site for a metal ion, and the chiral bicyclic scaffold can create an asymmetric environment around the metal center. This allows for the catalysis of enantioselective reactions.
Palladium complexes containing ligands derived from this compound have been utilized in asymmetric synthesis. biosynth.com The defined stereochemistry of the ligand plays a crucial role in these applications, influencing the stereochemical course of the catalyzed reaction to yield a specific enantiomer of the product. The rigidity of the norbornane framework is again advantageous, as it restricts conformational freedom and leads to a more well-defined and effective chiral environment around the metal. biosynth.com
Concepts in Medicinal Chemistry
The rigid bicyclo[2.2.1]heptane scaffold has been a source of inspiration in medicinal chemistry for the design of novel therapeutic agents.
Design of Neurotransmitter Analogs for Receptor Modulation Studies
The constrained conformation of the bicyclo[2.2.1]heptane system is a valuable feature in the design of neurotransmitter analogs. By incorporating this rigid scaffold into molecules that mimic the structure of endogenous neurotransmitters, medicinal chemists can probe the binding pockets of receptors with high precision. ontosight.ai This approach helps to elucidate the structural requirements for receptor binding and functional modulation.
Derivatives of this compound have been synthesized as analogs of various neurotransmitters to study their interactions with specific receptors. ontosight.ai For instance, N-substituted bicyclo[2.2.1]heptan-2-amines have been designed and synthesized as uncompetitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurodegenerative disorders. nih.govnih.govresearchgate.net The different stereoisomers of these analogs often exhibit distinct binding affinities and functional activities, providing valuable insights into the stereochemical preferences of the receptor binding sites. nih.govnih.gov
Table 1: Research Findings on this compound Derivatives as NMDA Receptor Antagonists
| Compound | Activity | Research Focus |
|---|---|---|
| 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) | Identified as a promising lead compound with moderate NMDA receptor binding affinity (IC50 = 7.86 μM). nih.gov | Evaluation of pharmacological activities, including in vitro binding studies and in vivo anticonvulsant tests. nih.gov |
Antagonism of Chemokine Receptors (e.g., CXCR2) in Preclinical Research Models
Chemokine receptors, such as CXCR2, are involved in inflammatory responses and have been identified as potential therapeutic targets for a range of diseases, including cancer. researchgate.netnih.gov Derivatives of this compound have been investigated as antagonists of these receptors in preclinical studies. nih.govrsc.org
The rigid bicyclic scaffold serves as a platform for the development of small-molecule CXCR2 antagonists. nih.govrsc.org By strategically modifying the substituents on the amine and the bicyclic core, researchers have designed compounds that bind to the CXCR2 receptor with high affinity and selectivity, blocking the binding of its natural ligands. nih.govrsc.org For example, a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide was identified as a selective CXCR2 antagonist with good antagonistic activity. nih.govrsc.org In preclinical models, these antagonists have demonstrated the ability to inhibit tumor growth and metastasis, highlighting their potential as anti-cancer agents. nih.govnih.gov
Table 2: Preclinical Research on this compound Derivatives as CXCR2 Antagonists
| Compound/Derivative | Finding | Preclinical Model/Study Type |
|---|---|---|
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (2e) | Exhibited good CXCR2 antagonistic activity (IC50 = 48 nM) and selectivity. nih.govrsc.org | In vitro binding assays and pharmacokinetic studies in rats. nih.govrsc.org |
| SCH-527123 | Showed concentration-dependent antiproliferative effects in colorectal cancer cell lines. nih.gov | In vitro cell proliferation assays and in vivo tumor growth studies. nih.gov |
Principles of Viral Protease or Host Enzyme Inhibition by Derivatives
The well-defined three-dimensional structure of the this compound scaffold makes it an attractive template for the design of enzyme inhibitors. unifi.it This includes inhibitors of viral proteases and host enzymes that are critical for disease progression. researchgate.netnih.gov
In the context of antiviral research, derivatives of this scaffold can be designed to mimic the transition state of peptide cleavage reactions catalyzed by viral proteases. nih.gov The rigid bicyclic core can position key functional groups to interact with the active site of the enzyme, leading to potent and selective inhibition. This strategy has been explored for targeting proteases from viruses like SARS-CoV-2. nih.gov Furthermore, derivatives have been designed to inhibit host enzymes, such as Rac1, which is involved in cellular processes that can be dysregulated in diseases like cancer. researchgate.net The 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate scaffold, for instance, has been used to develop potent and selective Rac1 inhibitors. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminonorbornane |
| Bicyclo[2.2.1]heptane |
| N,N′-diarylsquaramide |
| 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound |
| Memantine (B1676192) |
| SCH-527123 |
Fragment-Based Drug Discovery Strategies Utilizing the Bicyclic Scaffold
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. The bicyclo[2.2.1]heptane framework is an attractive scaffold for FBDD due to its conformational rigidity and three-dimensional character. ucl.ac.uk This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.
The use of saturated bicyclic amines like this compound is particularly valuable as it allows for the exploration of underrepresented areas of chemical space in drug discovery, moving away from the predominantly flat, sp2-hybridized structures. ucl.ac.uk Researchers have successfully incorporated the bicyclo[2.2.1]heptane moiety into various molecular frameworks to develop selective antagonists for targets like the CXCR2 receptor, which is implicated in cancer metastasis. rsc.orgrsc.org By introducing this bridged ring system, researchers were able to achieve significant selectivity for CXCR2 over the closely related CXCR1 receptor. rsc.orgrsc.org
Biocompatibility Assessment Principles in Lead Compound Identification
The biocompatibility of a potential drug candidate is a critical factor in its development. For derivatives of this compound, biocompatibility assessment involves a multifaceted approach. Initial in vitro toxicity studies are crucial to determine the compound's effect on cell viability. For instance, studies on novel N-substituted bicyclo-heptan-2-amines, designed as NMDA receptor antagonists, have been conducted on cell lines like MDCK (to model the blood-brain barrier) and N2a (a neuronal cell line) to evaluate their toxicity profiles. nih.govresearchgate.net
These assessments often compare the toxicity of new derivatives to established drugs, such as memantine. nih.govresearchgate.net The goal is to identify compounds with an acceptable therapeutic index, where the concentration required for a therapeutic effect is significantly lower than the concentration that causes toxicity. nih.govresearchgate.net Furthermore, the formulation of the drug can influence its biocompatibility. For example, the use of solid lipid nanoparticles (SLNs) as a delivery system for a lipoyl-memantine codrug was investigated to enhance its biocompatibility and oral bioavailability. researchgate.netresearchgate.net
Concepts in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. These studies systematically modify different parts of the molecule and assess the impact on its activity.
For example, in the development of CXCR2 antagonists, researchers explored the effects of different substituents on the bicyclo[2.2.1]heptane ring system. rsc.orgrsc.org They discovered that the size of the bridge ring and the nature of substituents on the aromatic portions of the molecule were critical for CXCR2 affinity and selectivity. rsc.org Similarly, in the design of NMDA receptor antagonists, SAR studies revealed that variations in the heterocyclic ring (piperidine, pyrrolidine, or morpholine) and substitutions on the phenyl ring influenced the compound's binding affinity and neuroprotective activity. researchgate.net These studies highlight the importance of the bicyclic scaffold in defining the spatial orientation of key functional groups, which in turn dictates the interaction with the biological target.
Theoretical Protein-Ligand Interaction Analysis and Binding Mechanisms
Computational methods play a vital role in elucidating the binding mechanisms of drug candidates. For this compound derivatives, theoretical protein-ligand interaction analysis helps to rationalize observed SAR data and guide the design of more potent and selective compounds. Molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode of these ligands within the active site of their target proteins. nih.govsemanticscholar.org
For instance, in the study of adenine derivatives as A3 adenosine (B11128) receptor antagonists, computational docking and MD simulations were used to predict the interactions of a derivative containing the this compound moiety. nih.gov These analyses suggested an inverted binding mode compared to known agonists, with key hydrogen bonding and hydrophobic interactions contributing to its antagonist activity. nih.gov Similarly, for MAO-B inhibitors, MD simulations helped to identify crucial hydrophobic interactions and hydrogen bonds between the ligand and amino acid residues in the binding pocket, explaining the observed inhibitory activity. semanticscholar.org These theoretical studies provide a detailed picture of the molecular interactions that govern the biological activity of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly relevant to its derivatives.
QSAR models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. These descriptors are then used to build a mathematical equation that can predict the activity of new, untested compounds. For example, in the context of nicotinic acetylcholine (B1216132) receptor ligands, QSAR studies have been employed to develop pharmacophore models that define the essential structural features required for activity. uni-bonn.de Similarly, for NMDA receptor antagonists, neuro-fuzzy modeling, a type of QSAR approach, has been used to study PCP-based compounds, which share structural similarities with some this compound derivatives. nih.gov
Prodrug Strategies (Academic Concepts)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be employed to improve a drug's pharmacokinetic properties, such as its solubility, absorption, or targeted delivery. For compounds containing the this compound scaffold, several academic prodrug concepts have been explored.
One approach involves creating bi-functional molecules that can target specific cells or tissues. justia.comgoogle.comjustia.com For example, a bifunctional molecule could be designed with a this compound-derived targeting motif that binds to a specific protein and another motif that facilitates its uptake and degradation by hepatocytes. justia.comgoogle.comjustia.com Another strategy involves the synthesis of codrugs, where the active compound is linked to another molecule to enhance its properties. An example is the creation of a lipoyl-memantine codrug, where memantine (which can be derived from a bicyclic amine) is linked to lipoic acid to improve its antioxidant properties and potential for treating neurodegenerative diseases. researchgate.netresearchgate.net These academic concepts demonstrate the potential of prodrug strategies to enhance the therapeutic utility of this compound derivatives. google.comepo.org
Conceptual Applications in Materials Science
The unique structural features of this compound and its parent structure, norbornene, also make them valuable in the field of materials science. The rigid bicyclic framework can be incorporated into polymers to enhance their properties. mdpi.com
For instance, this compound can be used in the synthesis of specialized polymers. The incorporation of norbornene-type repeating units into polymer chains can lead to materials with desirable characteristics, such as high thermal stability. mdpi.comgoogle.com Copolymers of ethylene (B1197577) and norbornene have shown higher thermal and thermo-oxidative stability compared to polyethylene (B3416737) alone, which could be beneficial for applications requiring robust materials. mdpi.com Furthermore, the presence of the norbornene unit can influence the degradation properties of the polymer, potentially facilitating chemical recycling processes. mdpi.com The amine group of this compound also provides a reactive site for further functionalization, allowing for the creation of a wide range of polymer-based materials with tailored properties. ambeed.com
Polymer Chemistry and Theoretical Material Property Enhancement
This compound and its related norbornene derivatives are significant monomers in polymer chemistry. nih.govmdpi.com The rigid bicyclic structure, when incorporated into a polymer backbone, can significantly enhance the material's properties. smolecule.com
One of the primary methods for polymerizing norbornene-type monomers is Ring-Opening Metathesis Polymerization (ROMP) . This technique allows for the synthesis of well-defined polymers with controllable molecular weights and narrow polydispersity indices. nih.gov For instance, the ROMP of an amino-protected derivative of norbornene, 5-norbornene-2-(N-methyl)-phthalimide, has been successfully demonstrated using a Hoveyda-Grubbs 2nd generation catalyst. nih.gov The resulting polymer, after deprotection, yields poly(norbornene-methylamine), a polymer with free amine groups that can be further functionalized. nih.gov
The incorporation of the bicyclo[2.2.1]heptane moiety into polymers can lead to materials with high glass transition temperatures (Tg), indicating enhanced thermal stability. google.com For example, polymers of N-methyl norbornene dicarboximide have been shown to possess Tg values exceeding 200°C. google.com
Furthermore, the amine group on the bicyclo[2.2.1]heptane ring provides a reactive handle for further modifications, allowing for the creation of functional polymers. nih.govnanosoftpolymers.com These amine-functionalized polymers can be used in a variety of applications, including as biomimetics of natural polymers like chitosan. nih.gov
Table 1: Polymerization of Amine-Functionalized Norbornene Derivatives
| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Key Feature |
|---|---|---|---|---|
| 5-norbornene-2-(N-methyl)-phthalimide | ROMP | Hoveyda-Grubbs 2nd | Poly(norbornene-methylamine) | Controllable structure, free -NH2 groups |
| N-methyl norbornene dicarboximide | Not specified | Free-radical (e.g., peroxide) | Poly(N-methyl norbornene dicarboximide) | High glass transition temperature (>200°C) |
| Norbornene | Vinyl-type addition | Nickel complexes with 2-(diarylphosphino)-N-phenylbenzenamine ligands/MAO | Polynorbornene | High molecular weight |
| Norbornene/Methyl Acrylate | Copolymerization | Nickel complexes with 2-(diarylphosphino)-N-phenylbenzenamine ligands/MAO | Poly(norbornene-co-methyl acrylate) | High molecular weight copolymers |
Smart Material Design Principles
The inherent rigidity of the bicyclo[2.2.1]heptane framework and the reactivity of the amine group are key principles in the design of smart materials. These materials can respond to external stimuli such as pH, temperature, or the presence of specific analytes.
Amine-functionalized polymers derived from this compound can exhibit pH-responsive behavior due to the protonation and deprotonation of the amine groups. This property can be harnessed to create materials for controlled drug delivery or as sensors.
The ability to functionalize the amine group allows for the attachment of various moieties, leading to materials with tailored properties. For example, grafting polymers from the surface of proteins using a norbornene-based initiator can create protein-polymer conjugates that exhibit reduced immunogenicity. nih.gov This "grafting-from" approach using ROMP allows for the synthesis of well-defined polymer chains directly on the protein surface. nih.gov
Theoretical Roles in Chemical Biology and Ecology
The unique shape and chemical functionality of this compound make it an interesting scaffold for theoretical studies in chemical biology and ecology.
Conceptual Enzymatic Transformation Studies (Biocatalysis)
Enzymes, particularly transaminases and lipases, are powerful tools for the synthesis of chiral amines and their derivatives. The rigid bicyclo[2.2.1]heptane framework presents a unique substrate for enzymatic transformations.
Transaminases are used for the stereoselective installation of amine groups. acs.orgacs.org A novel concept of "amine borrowing" via biocatalytic shuttle catalysis has been demonstrated using a transaminase. acs.orgacs.org In this process, the amine functionality is shuttled from a donor molecule to an acceptor, generating a reactive intermediate in situ. acs.orgacs.org While not explicitly detailing the use of this compound as a direct substrate in this specific study, the principle is applicable to the synthesis of its enantiopure forms or its derivatives.
Lipases are employed for the kinetic resolution of racemic mixtures. For instance, lipase-catalyzed transesterification can be used to resolve racemic bicyclo[2.2.1]heptan-2-ol, a precursor to the amine, by selectively acetylating one enantiomer. Similarly, chemoenzymatic processes involving lipases have been developed for the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones. nih.gov These enzymatic methods offer a green and efficient alternative to traditional chemical resolutions.
Table 2: Biocatalytic Applications Related to Bicyclo[2.2.1]heptane Scaffolds
| Enzyme | Reaction Type | Substrate/Precursor | Product | Key Finding |
|---|---|---|---|---|
| Transaminase | Amine borrowing (conceptual) | Generic β-amino ester and α-diketone | Pyrrole derivative | In situ generation of reactive intermediates |
| Lipase (B570770) (e.g., Candida antarctica lipase B) | Transesterification | Racemic bicyclo[2.2.1]heptan-2-ol | Enantiopure bicyclo[2.2.1]heptan-2-ol | Enantioselective acetylation |
| Lipase | Hydrolysis/Resolution | (+/-)-endo- and exo-2-acetoxy-5-norbornene | Enantiomeric bicyclo[2.2.1]heptan-2,5-diones | Chemoenzymatic synthesis of chiral diketones |
Chemosensor Design Principles
The design of chemosensors often relies on the principle of a receptor that selectively binds to an analyte, coupled with a transducer that signals the binding event. The rigid bicyclo[2.2.1]heptane scaffold provides a pre-organized platform for the arrangement of binding sites and signaling moieties.
The amine group of this compound can act as a binding site for various analytes, including metal ions and organic molecules, through hydrogen bonding or coordination. It can also serve as a reactive site to attach fluorophores or chromophores that would signal a binding event through changes in their optical properties.
While specific chemosensors based solely on this compound are not extensively detailed in the provided context, the principles of its use in this area can be inferred. For example, derivatives of this compound have been explored as ligands in coordination chemistry, which is a fundamental aspect of many chemosensors.
Theoretical Studies on Chemical Ecology Interactions
Chemical ecology investigates the role of chemical signals in the interactions between living organisms. The unique and rigid structure of bicyclo[2.2.1]heptane derivatives makes them interesting candidates for theoretical studies as mimics of natural signaling molecules or as probes to study receptor-ligand interactions in ecological systems.
The specific stereochemistry of this compound can be used to probe the stereochemical requirements of olfactory receptors or other chemoreceptors in insects or other organisms. By synthesizing different stereoisomers and observing their biological activity, researchers can gain insights into the structure-activity relationships that govern these interactions.
Although direct studies on the role of this compound in chemical ecology are not explicitly mentioned, its structural similarity to natural products and its use as a building block for bioactive molecules suggest its potential in this field.
Advanced Characterization and Spectroscopic Analysis
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational circular dichroism (VCD) has emerged as a powerful technique for the non-destructive determination of the absolute configuration of chiral molecules like bicyclo[2.2.1]heptan-2-amine. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemical nuances of a molecule's structure. soton.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the carbon skeleton and proton environments within the molecule. derpharmachemica.com The chemical shifts and coupling constants in ¹H NMR are particularly informative for distinguishing between exo and endo isomers. For instance, the C1 proton in the endo amine of a related bornan-2-amine derivative appears at a different chemical shift (3.06 ppm) compared to the exo amine (2.67 ppm) and exhibits distinct coupling patterns, including long-range W-coupling. researchgate.net
Advanced NMR techniques provide deeper structural insights:
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group. The shielding of the nitrogen nucleus is sensitive to substitution and steric effects. researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. researchgate.netmdpi.comresearchgate.net
DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments can be used to study systems in solution, for instance, to gain insight into the formation of catalytic species in situ when derivatives of this compound are used as ligands. researchgate.net
A representative table of expected NMR data for a this compound derivative is provided below.
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 1D NMR | 0.5 - 4.0 | Proton environment, exo/endo stereochemistry, coupling constants |
| ¹³C | 1D NMR | 20 - 70 | Carbon skeleton, identification of quaternary carbons |
| ¹⁵N | 1D NMR | Varies | Electronic environment of the nitrogen atom |
| ¹H-¹H | COSY | N/A | Proton-proton correlations |
| ¹H-¹³C | HSQC/HMBC | N/A | Direct and long-range proton-carbon correlations |
| N/A | DOSY | N/A | Diffusion coefficients, analysis of mixtures and interactions |
NMR spectroscopy is a cornerstone for determining the stereochemistry of this compound derivatives. The rigid nature of the norbornane (B1196662) framework results in distinct and predictable differences in the NMR parameters for different stereoisomers. vulcanchem.com
The distinction between exo and endo isomers is often achievable through the analysis of ¹H NMR coupling constants. For example, the coupling constant between protons on C2 and C3 can differ significantly depending on their relative orientation. NOESY (Nuclear Overhauser Effect Spectroscopy) is another powerful 2D NMR technique that can confirm stereochemistry by identifying protons that are close in space, which is particularly useful for assigning the configuration at chiral centers. mdpi.comresearchgate.net
For determining the absolute configuration of enantiomers, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), can be employed. acs.org The resulting diastereomeric amides exhibit different chemical shifts in their ¹H NMR spectra, and the analysis of these differences (the Mosher's amide method) allows for the assignment of the absolute configuration. acs.org Chiral shift reagents, like Eu(hfc)₃, can also be used to induce separation of signals for enantiomers in ¹³C NMR spectra, enabling their differentiation. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. Techniques such as ESI (Electrospray Ionization) are commonly used to generate the molecular ion, often the protonated species [M+H]⁺. rsc.orgneicon.ru HRMS provides a highly accurate mass measurement, typically to within a few parts per million, which allows for the unambiguous determination of the molecular formula. nih.govacs.org For the parent compound, C₇H₁₃N, the calculated monoisotopic mass is 111.1048 g/mol . nih.gov This precise mass measurement is invaluable for confirming the identity of a synthesized compound and distinguishing it from potential isomers or impurities. derpharmachemica.comrsc.org
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem nih.gov |
| Average Mass | 111.18 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 111.104799419 Da | PubChem nih.gov |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. ucl.ac.uk For derivatives of this compound, X-ray crystallography has been used to confirm the relative configuration of substituents on the bicyclic ring system. vulcanchem.com It can definitively establish the exo or endo position of the amine group and resolve the stereochemistry in chiral derivatives. The crystal structure of related compounds, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveals the rigid cage-like structure and the intricate network of hydrogen bonds in the solid state. iucr.org This detailed structural information is crucial for understanding intermolecular interactions and packing forces in the crystalline lattice.
Theoretical Vibrational Spectroscopy and Spectral Interpretation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), play a vital role in the interpretation of experimental spectroscopic data for this compound. vulcanchem.com By calculating the theoretical vibrational frequencies and intensities, a predicted infrared (IR) spectrum can be generated. This calculated spectrum can then be compared with the experimental IR spectrum to aid in the assignment of specific vibrational modes.
This synergy between theory and experiment is especially critical for VCD analysis. soton.ac.uk The process involves:
Choosing a specific absolute configuration (e.g., (1R,2S,4S)).
Performing a DFT calculation to predict the IR and VCD spectra for that configuration.
Comparing the calculated spectra with the experimentally measured spectra.
A strong correlation between the signs and relative intensities of the VCD bands in the calculated and experimental spectra allows for a confident assignment of the molecule's absolute configuration. soton.ac.ukacs.org
Future Directions and Research Perspectives
Exploration of Underexplored Reaction Pathways and Mechanistic Transformations
The reactivity of the bicyclo[2.2.1]heptan-2-amine scaffold is largely dictated by its rigid structure and the stereoelectronic properties of the amine group. While fundamental reactions like oxidation to the corresponding ketone (norcamphor), reduction of derivatives, and nucleophilic substitutions are known, there is considerable scope for exploring less conventional transformations. Future investigations could delve into radical-mediated functionalizations, C-H activation/functionalization at various positions on the bicyclic ring, and ring-opening or rearrangement reactions to access novel molecular architectures. Mechanistic studies, combining experimental and computational approaches, will be crucial to understanding the intricacies of these reactions. For instance, quantum-chemical calculations have been used to study the reaction mechanism between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and an epoxide, providing insights into the regiochemistry of oxirane opening. researchgate.net A deeper understanding of reaction mechanisms will enable the rational design of new synthetic strategies and the prediction of product outcomes with greater accuracy.
Computational Design of Functional this compound Derivatives for Specific Applications
Computational chemistry and molecular modeling are powerful tools for the rational design of novel this compound derivatives with tailored properties. By simulating the interactions of these molecules with biological targets or materials, researchers can predict their activity and guide synthetic efforts. For example, computational docking has been successfully employed to understand the binding modes of bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides as CXCR2 antagonists, revealing key hydrogen bonding and hydrophobic interactions. nih.govrsc.orgrsc.org This approach helps in optimizing the scaffold for enhanced potency and selectivity. nih.govrsc.org Future research will likely involve the use of more advanced computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative picture of these interactions. Ab initio computational studies have also been used to predict the turn structure of derivatives, which was later confirmed by NMR spectroscopy. benthamdirect.comnih.gov This predictive power can be harnessed to design derivatives for a wide range of applications, including new pharmaceuticals, organocatalysts, and functional materials.
Expanding Applications in Organocatalysis and Supramolecular Chemistry
The rigid, chiral backbone of this compound makes it an attractive scaffold for the development of novel organocatalysts. Its derivatives have been used as ligands in coordination chemistry. Future work could focus on incorporating this motif into bifunctional catalysts that combine a Lewis basic amine site with a hydrogen-bond donor moiety (e.g., thiourea (B124793), squaramide) to achieve high levels of stereocontrol in a variety of organic transformations. uni-giessen.de The development of camphor-derived bifunctional organocatalysts highlights the potential of such systems. mdpi.com In supramolecular chemistry, the well-defined three-dimensional structure of the bicyclo[2.2.1]heptane unit can be exploited to construct complex molecular architectures, such as molecular cages, capsules, and interlocked structures. These assemblies could find applications in molecular recognition, sensing, and controlled release systems.
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
To accelerate the discovery of new functional molecules, the this compound scaffold can be integrated with high-throughput screening (HTS) and combinatorial chemistry techniques. By developing robust and versatile synthetic routes that are amenable to parallel synthesis, large libraries of derivatives can be generated efficiently. These libraries can then be screened against a wide array of biological targets or tested for specific catalytic or material properties. For instance, a comprehensive HTS method using UPLC-QE Plus-HRMS and HPLC-QQQ-MS has been developed for the detection of prohibited substances, including derivatives of this compound, in human urine for doping control. chem960.com This demonstrates the feasibility of developing high-throughput analytical methods for this class of compounds. The combination of combinatorial synthesis and HTS will undoubtedly expedite the identification of lead compounds for drug discovery and other applications.
New Horizons in Advanced Material Science Applications (Conceptual)
The unique structural properties of the bicyclo[2.2.1]heptane core—rigidity, chirality, and thermal stability—make it a promising building block for advanced materials. Conceptually, polymers incorporating this scaffold could exhibit enhanced thermal resistance and specific mechanical properties. Its use in the synthesis of polymers has been noted as an industrial application. The incorporation of chiral this compound derivatives into polymer backbones could lead to the development of novel chiral stationary phases for chromatography or materials with unique chiroptical properties. Furthermore, the functionalization of the amine group allows for the attachment of this rigid unit to surfaces or nanoparticles, potentially leading to new composite materials with tailored properties for applications in catalysis, sensing, or electronics.
Advancements in Spectroscopic Characterization Techniques for Complex Systems
As more complex derivatives and supramolecular assemblies based on this compound are synthesized, the need for advanced spectroscopic techniques for their characterization becomes more pressing. While standard techniques like NMR, IR, and mass spectrometry are routinely used to confirm the structure of these compounds, more sophisticated methods are required to probe their three-dimensional structure and dynamics in detail. mdpi.comresearchgate.netmdpi.com For instance, advanced 2D NMR techniques like NOESY have been crucial in confirming the absolute configuration of chiral centers in complex derivatives. mdpi.com The use of chiral lanthanide shift reagents in ¹³C NMR spectroscopy has also been shown to be effective for the enantiomeric differentiation of oxygenated bicyclo[2.2.1]heptane derivatives. researchgate.net Future research will likely see an increased application of solid-state NMR, chiroptical spectroscopy (e.g., circular dichroism), and advanced mass spectrometry techniques (e.g., ion mobility-mass spectrometry) to provide a deeper understanding of the structure and behavior of these complex systems.
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The unique and rigid bicyclic structure of this compound provides a versatile scaffold that is increasingly fostering research at the intersection of organic chemistry, chemical biology, and materials science. ontosight.ai Its conformational rigidity and stereochemical diversity make it an attractive building block for creating complex molecules with precisely defined three-dimensional shapes, which is crucial for applications in these interconnected fields. ontosight.ai
The foundation of this interdisciplinary potential lies in organic chemistry , which provides the essential tools for its synthesis and derivatization. this compound serves as a key building block in a variety of organic reactions, including oxidations, reductions, and substitutions, allowing for the creation of a wide array of more complex molecules. For instance, it can be oxidized to produce bicyclo[2.2.1]heptan-2-one (norcamphor), a significant intermediate in organic synthesis. Researchers have developed multiple synthetic routes, such as the reduction of corresponding nitro compounds or the amination of bicyclic halides, to access the core structure. ontosight.ai Furthermore, advanced synthetic strategies have enabled the creation of sophisticated derivatives, such as the asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, designed to act as a novel mimic of a gamma-turn in peptides. nih.gov
At the interface with chemical biology , the this compound framework is exploited to design and develop new bioactive molecules. Its rigid structure is invaluable in medicinal chemistry for constructing scaffolds that can enhance binding affinity to biological receptors. This has led to investigations into its derivatives for a range of therapeutic applications. ontosight.ai
Key research findings in this area include:
Neurotransmitter Analogs and Receptor Antagonists: Derivatives have been studied as analogs of neurotransmitters and as antagonists for the NMDA receptor, indicating potential for treating neurodegenerative disorders.
Anti-Cancer Agents: Certain derivatives function as selective antagonists of the CXCR2 receptor, which has been shown to inhibit cancer cell migration and metastasis in preclinical models.
Enzyme Inhibition: Recently, derivatives incorporating the bicyclic structure have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), a target for managing cardiovascular and renal diseases. mdpi.com
Nucleotide Analogues: The scaffold has been used to create carbocyclic locked nucleotide analogues that can interact with biological targets like P2Y receptors. nih.gov
In the realm of materials science , this compound and its derivatives are utilized for their ability to impart unique properties to polymers and other advanced materials. smolecule.com The incorporation of this rigid, bulky amine structure into polymer chains can enhance properties such as thermal stability, mechanical strength, and adhesive capabilities. researchgate.net While specific applications are still emerging, the compound is recognized as a valuable monomer for synthesizing polymers and industrial chemicals. The related norbornene structure, for example, is used to create polymers with excellent dielectric properties for composite materials. researchgate.net
Future research is poised to further integrate these three fields. A promising direction is the development of "smart" materials that combine the biological activity of this compound derivatives with the tunable physical properties of polymers. This could lead to the creation of:
Bioactive polymers for medical implants that actively inhibit inflammation or prevent infection.
Advanced drug delivery systems where a polymer matrix releases a this compound-based therapeutic in response to specific biological cues.
Functionalized materials for biosensors, where the specific binding of the amine scaffold to a biological target generates a detectable signal.
The continued exploration of novel synthetic methodologies will undoubtedly expand the library of available this compound derivatives, providing new tools for chemical biologists to probe cellular function and for materials scientists to construct next-generation materials.
Q & A
Q. What are the standard synthetic protocols for preparing bicyclo[2.2.1]heptan-2-amine derivatives in drug discovery?
this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, squaramide-based CXCR2 antagonists are prepared by reacting this compound with diethoxycyclobutenedione derivatives in ethanol or methanol under ambient conditions for 12 hours. The crude product is acidified (pH 3–4 with HCl), concentrated, and purified via C18 reverse-phase chromatography (MeOH:H₂O gradient) . For Boc-protected derivatives, HCl-saturated ethyl acetate is used for deprotection .
Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?
Chiral resolution is achieved using chiral stationary phases in HPLC (e.g., CHIRALPAK AD-H or OJ-H columns). Stereoisomers like (1S,2R,4R)- and (1S,2S,4R)-isomers are separated via column chromatography on silica gel, with structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For exo-2-aminonorbornane, nuclear quadrupole coupling interactions and Fourier-transform microwave spectroscopy validate stereochemical assignments .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy : Assigns stereochemistry and confirms substituent positions (e.g., δ 0.86–1.71 ppm for norbornane protons) .
- Mass spectrometry (ESI-TOF) : Determines molecular weights (e.g., m/z 292.4 for biphenylamide derivatives) .
- Chiral HPLC : Resolves enantiomers using columns like CHIRALPAK AD-H .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications of this compound impact receptor binding affinity?
The bridge ring’s spatial size and substituent position critically influence bioactivity. For CXCR2 antagonists:
-
Enlarged polycyclic scaffolds (e.g., 1c: IC₅₀ = 5.5 µM) reduce affinity compared to compact analogs (1d: IC₅₀ < 1 µM) .
-
N-substitution with aryl groups enhances selectivity; e.g., 2-phenyl derivatives show higher NMDA receptor binding than 4-fluorophenyl analogs .
-
Table 1 : CXCR2 antagonistic activity of selected derivatives:
Compound Substituent CXCR2 IC₅₀ (µM) 1b Enlarged >100 1c Intermediate 5.5 1d Compact <1
Q. What methodologies assess the neurotoxicity of this compound-based NMDA receptor antagonists?
- In vitro models : MDCK (blood-brain barrier mimic) and N2a (neuronal) cell lines are treated with test compounds (0–500 µM). Viability is measured via MTT assay, with IC₅₀ values compared to memantine .
- Binding assays : Competitive displacement of [³H]MK-801 in cortical membranes quantifies NMDA receptor affinity .
- Key finding : Compound 5a (2-phenyl-N-(2-piperidinylethyl) derivative) exhibits the highest neuroprotection (EC₅₀ = 1.2 µM) but comparable toxicity to memantine at >100 µM .
Q. How do reaction conditions influence the selectivity of urea derivatives synthesized from this compound?
Unsymmetrical ureas (e.g., 4a–4e) are formed via a two-step protocol:
Generate isocyanate intermediates by reacting amines with triphosgene.
Control nucleophilicity by adding a second amine at low temperatures (0–5°C).
Triethylamine is used to scavenge HCl, minimizing symmetrical urea byproducts. Yields depend on steric hindrance; 1,7,7-trimethyl derivatives show lower reactivity due to bulky substituents .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?
- LogP modulation : Introducing polar groups (e.g., morpholinoethyl) reduces hydrophobicity, improving solubility.
- Metabolic stability : Fluorine substitution (e.g., 5b, 5d) enhances resistance to CYP450 oxidation.
- Plasma protein binding : N-alkyl chains (e.g., piperidinylethyl) decrease albumin affinity, increasing free drug concentration .
Methodological Considerations
- Purification : Use C18 chromatography for polar derivatives and silica gel for nonpolar analogs .
- Safety : Handle HCl salts in fume hoods; use PPE (gloves, goggles) due to irritant properties .
- Data validation : Cross-check NMR assignments with computational models (e.g., DFT for coupling constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
